Darifenacin hydrobromide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Darifenacin hydrobromide can be synthesized through a multi-step process. One common method involves the condensation of (S)-(-)-1-carbamoyl-1,1-diphenylmethylpyrrolidine with 2-(2,3-dihydrobenzofuran-5-yl)ethylamine in the presence of a suitable base in a solvent . The resulting product is then treated with hydrobromic acid to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Darifenacin hydrobromide undergoes various chemical reactions, including:
Oxidation: Susceptible to oxidative degradation under stress conditions.
Hydrolysis: Stable under acidic, alkaline, and aqueous hydrolysis conditions.
Photolysis: Stable under photolytic conditions.
Common Reagents and Conditions
Oxidative Degradation: Typically involves exposure to oxidizing agents such as hydrogen peroxide.
Hydrolysis: Conducted in acidic or basic aqueous solutions.
Major Products Formed
The major degradation products identified include 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-2-oxo-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide and 2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamide .
Scientific Research Applications
Darifenacin hydrobromide has a wide range of scientific research applications:
Mechanism of Action
Darifenacin hydrobromide exerts its effects by selectively antagonizing the muscarinic M3 receptor . The M3 receptors are involved in the contraction of bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function . By blocking these receptors, this compound reduces bladder muscle contractions, thereby decreasing the urgency to urinate .
Comparison with Similar Compounds
Similar Compounds
Oxybutynin: Another muscarinic receptor antagonist used to treat overactive bladder.
Tolterodine: A non-selective muscarinic receptor antagonist used for similar indications.
Solifenacin: A selective M3 receptor antagonist with similar applications.
Uniqueness
Darifenacin hydrobromide is unique in its high selectivity for the M3 receptor compared to other muscarinic receptors . This selectivity potentially reduces the incidence of side effects related to non-target muscarinic receptors, such as dry mouth and constipation .
Properties
IUPAC Name |
2-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,19,25H,13-18,20H2,(H2,29,31);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAVIASOPREUIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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